2-Bromo-3-chlorobenzene-1-sulfonyl chloride
Overview
Description
2-Bromo-3-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrClO2S. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and sulfonyl chloride groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Benzene derivatives typically interact with various biological targets depending on their specific functional groups .
Mode of Action
The mode of action of 2-Bromo-3-chlorobenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . In this process, the electrophile (in this case, this compound) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chlorobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2-Bromo-3-chlorobenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Sulfonation: 2-Bromo-3-chlorobenzene reacts with chlorosulfonic acid to form the sulfonyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiols (RSH) are commonly used under basic or neutral conditions.
Major Products Formed
Electrophilic Substitution: Substituted benzene derivatives with additional halogen or nitro groups.
Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Scientific Research Applications
2-Bromo-3-chlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzene-1-sulfonyl chloride
- 3-Bromobenzenesulfonyl chloride
- 2-Bromo-4-fluorobenzenesulfonyl chloride
Uniqueness
2-Bromo-3-chlorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the bromine and chlorine substituents on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-bromo-3-chlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBRJVPRDVGFLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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